Studies suggest CBC may play a role in pain management and reducing inflammation. One study published in the journal Life Sciences investigated the effects of CBC on pain perception in mice. The research found that CBC produced significant analgesic effects, suggesting its potential use in treating chronic pain conditions [].
Another study, published in ヨーロ피아 신경과학 저널 (European Journal of Neuroscience), explored the anti-inflammatory properties of CBC. The study observed that CBC inhibited the production of inflammatory mediators in immune cells, suggesting its potential use in treating inflammatory diseases [].
Preliminary research suggests CBC may have anti-cancer properties. A study published in Natural Product Communications investigated the effect of CBC on human breast cancer cells. The study found that CBC induced cell death (apoptosis) in these cancer cells []. However, it's important to note that this research was conducted in cell cultures, and further studies are needed to determine CBC's efficacy in humans.
Some research suggests CBC may have neuroprotective properties. A study published in Biochemical Pharmacology investigated the effects of CBC on nerve cell death caused by ischemia (lack of blood flow). The study found that CBC protected nerve cells from damage, suggesting its potential use in treating neurodegenerative diseases [].
Cannabichromene, commonly referred to as CBC, is a non-psychoactive phytocannabinoid found in the Cannabis plant. It is one of the most abundant cannabinoids, alongside tetrahydrocannabinol and cannabidiol. Cannabichromene is structurally similar to other cannabinoids, such as tetrahydrocannabinol, tetrahydrocannabivarin, cannabidiol, and cannabinol. Unlike tetrahydrocannabinol, which is known for its psychoactive effects, cannabichromene does not induce a "high" and is primarily recognized for its potential therapeutic properties, including anti-inflammatory and analgesic effects .
The biosynthesis of cannabichromene begins with the formation of cannabigerolic acid from geranyl pyrophosphate and olivetolic acid. This compound is then cyclized by the enzyme cannabichromenic acid synthase to produce cannabichromenic acid. Upon decarboxylation—typically through heating above 93 °C—cannabichromenic acid is converted into cannabichromene . Cannabichromene has been shown to interact with various receptors in the body, including cannabinoid receptors and transient receptor potential channels, influencing its biological activity .
Cannabichromene exhibits several notable biological activities. Research indicates that it acts as an agonist at the cannabinoid receptor type 2 but has minimal binding affinity for cannabinoid receptor type 1. This selective action suggests potential therapeutic applications without the psychoactive effects associated with tetrahydrocannabinol. Cannabichromene has demonstrated anti-inflammatory effects in preclinical studies, reducing inflammation in animal models of pain and swelling . Additionally, it has shown potential antitumor effects in breast cancer models and anticonvulsant activity .
The synthesis of cannabichromene can be achieved through several methods:
Cannabichromene has garnered interest for its potential applications in various fields:
Studies have shown that cannabichromene interacts with several receptors beyond cannabinoid receptors. It acts as an agonist at transient receptor potential channels such as TRPA1 and TRPV3, which are involved in pain perception and inflammatory responses . These interactions may enhance the therapeutic efficacy of other cannabinoids when used in combination.
Cannabichromene shares structural similarities with several other cannabinoids. Here are some comparable compounds:
Compound Name | Key Characteristics | Unique Features |
---|---|---|
Tetrahydrocannabinol | Psychoactive; strong affinity for CB1 | Induces euphoria; widely studied for recreational use |
Cannabidiol | Non-psychoactive; moderate affinity for CB1 and CB2 | Known for anxiety relief and anti-seizure properties |
Cannabinol | Mildly psychoactive; derived from THC degradation | Exhibits sedative effects; less studied than THC or CBD |
Tetrahydrocannabivarin | Non-psychoactive; similar structure to THC | Potential appetite-suppressing effects |
Cannabichromene's uniqueness lies in its selective activity at cannabinoid receptor type 2 and its minimal psychoactivity compared to tetrahydrocannabinol. Its ability to modulate pain and inflammation without inducing a high makes it a candidate for therapeutic applications where psychoactivity is undesirable .
The biosynthesis of cannabichromene begins with the enzymatic conversion of cannabigerolic acid through the action of cannabichromenic acid synthase, followed by subsequent decarboxylation to yield the final product [1] [2]. Cannabichromenic acid synthase belongs to the berberine bridge enzyme-like gene family and features conserved domains including the flavin adenine dinucleotide binding domain and a carboxy-terminal berberine bridge enzyme-like domain [3]. The enzyme catalyzes the oxidative cyclization of cannabigerolic acid or its cis-isomer cannabinerolic acid to form cannabichromenic acid through a mechanism similar to other cannabinoid synthases [4].
The enzymatic mechanism involves a hydride shift to the oxidized flavin adenine dinucleotide prosthetic group, facilitating the oxidative cyclization of the substrate. Molecular oxygen is reduced to hydrogen peroxide to regenerate the oxidized flavin adenine dinucleotide, following a reaction mechanism analogous to the berberine bridge enzyme in benzylisoquinoline alkaloid biosynthesis [5]. The enzyme demonstrates substrate specificity, requiring the interaction of the carboxylate group with histidine and adjacent tyrosine residues for proper substrate binding [5].
Recent advances in cannabichromenic acid synthase engineering have achieved significant improvements in catalytic efficiency. Through deep learning-assisted structural prediction using AlphaFold and subsequent rational protein design, researchers have identified specific amino acid positions where substitutions significantly enhance product formation [6]. The most effective variant demonstrated a 22-fold increase in cannabichromenic acid production from crude lysate compared to the native enzyme, with five distinct positions showing favorable impacts on catalytic activity [6].
The decarboxylation mechanism represents the final step in cannabichromene biosynthesis, converting cannabichromenic acid to cannabichromene through non-enzymatic thermal processes. This decarboxylation occurs when exposed to light or heat, following an intramolecular hydrogen bond mechanism involving the ortho-phenol group [1]. The process appears to be a commonality for 2-hydroxybenzoic acid derivatives and requires careful temperature control to prevent over-heating and decomposition that can decrease yields and increase impurity profiles [1].
The biosynthesis of cannabichromene relies critically on the availability of two key precursors: geranyl pyrophosphate and olivetolic acid, which combine to form cannabigerolic acid, the immediate precursor to cannabichromenic acid [1] [7]. Geranyl pyrophosphate is synthesized through the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, catalyzed by geranyl pyrophosphate synthase [1] [8]. The aromatic prenyltransferase then facilitates the prenylation of olivetolic acid with geranyl pyrophosphate to produce cannabigerolic acid [9].
Olivetolic acid biosynthesis involves a complex two-enzyme system comprising tetraketide synthase and olivetolic acid cyclase [1] [10]. Tetraketide synthase catalyzes the sequential condensation of hexanoyl-coenzyme A with three molecules of malonyl-coenzyme A to yield a tetraketide intermediate [1]. However, tetraketide synthase alone cannot produce olivetolic acid directly, instead requiring olivetolic acid cyclase to perform the crucial carbon-2 to carbon-7 aldol condensation without decarboxylation [10] [11]. In the absence of olivetolic acid cyclase, non-enzymatic decarboxylative aldol condensation occurs, producing olivetol rather than the desired olivetolic acid [1] [10].
The cooperation between tetraketide synthase and olivetolic acid cyclase represents a unique biosynthetic mechanism in plant polyketide formation. Structural and mechanistic studies have revealed that tetraketide synthase functions as an stilbene synthase-like member of type III polyketide synthases, releasing a diffusible tetraketide intermediate that serves as substrate for olivetolic acid cyclase [10] [11]. This intermediate must be released from tetraketide synthase to interact with olivetolic acid cyclase, as no functional complex has been detected between the two enzymes [11].
Optimization of precursor availability has focused on enhancing both the supply and utilization efficiency of these critical substrates. For hexanoyl-coenzyme A, which serves as the starter unit for olivetolic acid synthesis, researchers have identified efficient acyl-coenzyme A synthetases from bacterial sources. Pseudomonas species LvaE encoding a short-chain acyl-coenzyme A synthetase demonstrates superior efficiency in converting hexanoic acid to hexanoyl-coenzyme A compared to native Cannabis sativa acyl-activating enzymes [12]. This enzyme has enabled significant improvements in olivetolic acid production when expressed in engineered yeast systems [12].
Saccharomyces cerevisiae has emerged as a preferred chassis organism for cannabinoid biosynthesis due to its well-characterized molecular biology tools, ability to express eukaryotic proteins with proper folding, and established industrial applications [13]. The engineering of cannabichromene biosynthesis in yeast requires comprehensive metabolic rewiring to provide adequate precursor supply and optimize enzymatic efficiency [14].
Recent achievements in cannabichromenic acid biosynthesis demonstrate the potential of engineered Saccharomyces cerevisiae systems. A systematically optimized strain achieved cannabichromenic acid production rates 25.8% higher than those observed in Cannabis sativa, representing a significant milestone in heterologous cannabinoid production [14]. This achievement required coordinated enhancement of multiple metabolic pathways, including precursor biosynthesis, cofactor regeneration, and enzyme expression optimization [14].
The metabolic engineering approach addresses fundamental limitations in native yeast metabolism that constrain cannabinoid biosynthesis. All precursors required for cannabinoid production - geranyl pyrophosphate, malonyl-coenzyme A, and hexanoyl-coenzyme A - are derived from acetyl-coenzyme A, necessitating strategies to boost the cellular acetyl-coenzyme A pool [13]. Recent advances have demonstrated the effectiveness of rewiring central carbon metabolism through the addition of specific genes that enable high cytosolic acetyl-coenzyme A production while improving pathway redox balance and reducing adenosine triphosphate requirements [13].
The isopentenol utilization pathway represents a revolutionary approach to augmenting native terpenoid biosynthesis in Saccharomyces cerevisiae [15]. This two-step pathway directly converts isopentenol isomers isoprenol and prenol into isopentenyl pyrophosphate and dimethylallyl pyrophosphate through sequential phosphorylation reactions, bypassing the bottlenecks inherent in the native mevalonate pathway [15].
Implementation of the isopentenol utilization pathway in cannabichromenic acid-producing strains has yielded remarkable improvements in precursor availability. The pathway enables a 147-fold elevation in the isopentenyl pyrophosphate and dimethylallyl pyrophosphate pool compared to the native mevalonate pathway alone [15]. This dramatic increase directly translates to enhanced cannabinoid precursor formation, as these compounds serve as the fundamental building blocks for geranyl pyrophosphate synthesis [15].
The pathway consists of two phosphorylation steps requiring only two molecules of adenosine triphosphate per molecule of isopentenyl pyrophosphate synthesized, significantly reducing competition for nicotinamide adenine dinucleotide phosphate with cytochrome P450 enzymes involved in terpene decoration [15]. The orthogonal nature of the isopentenol utilization pathway, being decoupled from central carbon metabolism, allows for shortcut access to isopentenyl pyrophosphate while circumventing traditional pathway bottlenecks [15].
Optimization strategies for the isopentenol utilization pathway include cofeeding approaches using both isoprenol and prenol at specific molar ratios. Research has demonstrated that cofeeding isoprenol and prenol at a 7:3 molar ratio further enhances geranyl pyrophosphate content for monoterpene biosynthesis [15]. This approach takes advantage of the tolerance characteristics of Saccharomyces cerevisiae, which demonstrates better tolerance to these alcohols compared to other microbial hosts such as Escherichia coli and Yarrowia lipolytica [15].
Peroxisomal compartmentalization represents an innovative strategy for enhancing cannabinoid biosynthesis by transforming yeast peroxisomes into specialized geranyl pyrophosphate-synthesizing microfactories [16]. This approach addresses fundamental limitations in cytosolic production systems where competing pathways and metabolic cross-talk frequently prevent efficient synthesis of target compounds [16].
The strategy involves introducing a complete mevalonate pathway into peroxisomes to establish efficient geranyl pyrophosphate production that harvests the peroxisomal acetyl-coenzyme A pool [16]. Peroxisomal localization of the isopentenol utilization pathway has achieved a 1.6-fold increase in geranylgeranyl pyrophosphate levels and a 28% improvement in cannabichromenic acid titers compared to cytosolic approaches [14]. This improvement stems from the ability of peroxisomal systems to bypass competition with the sterol pathway that strongly competes for precursors in the yeast cytosol [16].
The peroxisomal approach demonstrates remarkable efficiency improvements, with studies showing up to 125-fold increases in monoterpene production compared to cytosolic systems [16]. The strategy effectively isolates cannabinoid biosynthesis from native metabolic networks, reducing interference from endogenous pathways while maximizing precursor utilization efficiency [16]. The compartmentalization also facilitates subsequent decoration by cytochrome P450 enzymes, supporting efficient conversion of basic cannabinoid scaffolds to more complex derivatives [16].
Implementation of peroxisomal biosynthesis requires careful consideration of enzyme targeting and compartment-specific cofactor availability. The success of this approach depends on effective targeting sequences that ensure proper enzyme localization while maintaining catalytic activity [16]. Additionally, the strategy must account for cofactor transport and regeneration within the peroxisomal compartment to sustain efficient biosynthetic flux [16].
The competitive dynamics between cannabinoid synthases represent a critical factor determining the final cannabinoid profile in both native Cannabis sativa and engineered biosynthetic systems [17] [18]. Cannabichromenic acid synthase competes directly with tetrahydrocannabinolic acid synthase and cannabidiolic acid synthase for their common substrate, cannabigerolic acid, creating a complex regulatory network that influences final product distribution [17].
Enzyme kinetics studies reveal significant differences in substrate affinity among the three major cannabinoid synthases. Cannabidiolic acid synthase demonstrates higher affinity for cannabigerolic acid compared to tetrahydrocannabinolic acid synthase, which consequently leads to preferential cannabidiolic acid production when both enzymes are present [19]. This differential affinity explains why Cannabis plants typically contain higher cannabidiolic acid levels than tetrahydrocannabinolic acid levels under natural conditions [19].
The competitive advantage of cannabidiolic acid synthase over cannabichromenic acid synthase has been documented through expression analysis and substrate competition studies [3]. While cannabidiolic acid synthase expression is characteristically high in hemp varieties, both tetrahydrocannabinolic acid synthase and cannabichromenic acid synthase expression levels are considerably lower, indicating reduced competitive capacity for substrate utilization [3]. This expression pattern directly correlates with the typically low cannabichromene content observed in most Cannabis varieties [3].
Gene copy number analysis provides additional insights into competitive dynamics between cannabinoid synthases. Research demonstrates a positive correlation between tetrahydrocannabinolic acid synthase gene copy number and tetrahydrocannabinol accumulation, but a negative correlation with cannabidiolic acid production [18]. This pattern suggests that increasing tetrahydrocannabinolic acid synthase gene expression decreases cannabidiolic acid synthase activity through competition for the mutual precursor, cannabigerolic acid [18].
The competitive relationship extends to allelic dominance patterns observed in Cannabis breeding programs. The tetrahydrocannabinolic acid synthase allele from drug-type Cannabis appears to be dominant over corresponding alleles from hemp varieties, while the cannabidiolic acid synthase gene demonstrates superior competitive performance for cannabigerolic acid even when functional tetrahydrocannabinolic acid synthase genes are present [18]. These differences in competitive performance arise from both sequence variation and differential expression levels among synthase paralogs [18].
In metabolic engineering contexts, understanding competitive dynamics is essential for designing strains that maximize cannabichromenic acid production. Strategies must account for the inherently lower competitive advantage of cannabichromenic acid synthase and implement approaches that either enhance its catalytic efficiency or reduce competition from other synthases [6]. The 22-fold improvement achieved through rational protein design of cannabichromenic acid synthase represents one approach to addressing this competitive disadvantage [6].
The competitive dynamics also influence metabolic flux distribution in engineered systems. When multiple cannabinoid synthases are co-expressed, the substrate cannabigerolic acid becomes partitioned according to the relative activities and expression levels of each enzyme [5]. This partitioning effect necessitates careful optimization of enzyme expression ratios to achieve desired product profiles while maintaining overall biosynthetic efficiency [5].
Parameter/Study | Value | Methodology/Conditions | Reference |
---|---|---|---|
Cannabichromenic acid synthase wild-type activity improvement | 22-fold increase | Crude lysate screening, rational design | [6] |
Cannabichromenic acid synthase rational design improvement | 5 positions with favorable impact | AlphaFold prediction, mutagenesis | [6] |
Cannabichromenic acid production in Saccharomyces cerevisiae | 25.8% higher than Cannabis sativa | Metabolic engineering, isopentenol utilization pathway | [14] |
Isopentenol utilization pathway-mediated enhancement | 147-fold vs native pathway | Two-step phosphorylation pathway | [15] |
Peroxisomal geranyl pyrophosphate synthesis improvement | 125-fold vs cytosolic | Compartmentalization strategy | [16] |
Geranylgeranyl pyrophosphate level increase via isopentenol utilization pathway | 374-fold vs native | Three-step synthetic route | [15] |
Olivetolic acid production in Yarrowia lipolytica | 9.18 mg/L (83-fold increase) | Sequential bottleneck identification | [12] |
Cannabigerolic acid production in Escherichia coli | 1.2 mg/L | Heterologous expression | [20] |
Cannabigerolic acid yield with NphB optimization | 48% yield under optimal conditions | Computational modeling, mutagenesis | [21] |
Cannabidiolic acid synthase vs tetrahydrocannabinolic acid synthase substrate affinity | Cannabidiolic acid synthase higher affinity for cannabigerolic acid | Competitive binding studies | [19] [18] |
Irritant